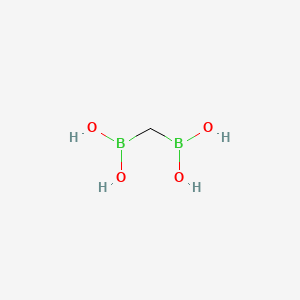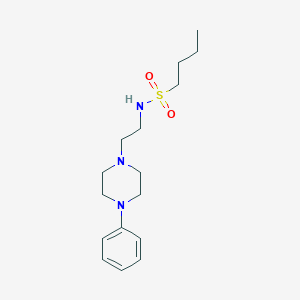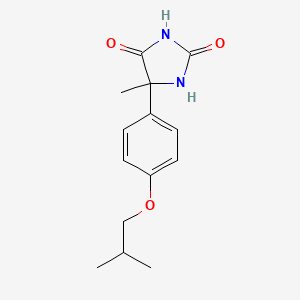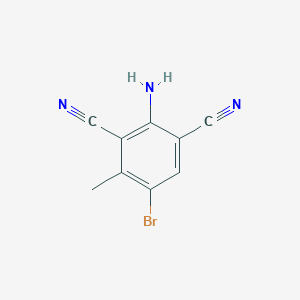![molecular formula C15H15BrN4O B14141089 5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide CAS No. 1033691-54-1](/img/structure/B14141089.png)
5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that features a bromine atom, a dimethylamino group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation of 5-bromo-3-pyridinecarbohydrazide with 4-(dimethylamino)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-furohydrazide
- 5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide
Uniqueness
5-bromo-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
1033691-54-1 |
|---|---|
Fórmula molecular |
C15H15BrN4O |
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O/c1-20(2)14-5-3-11(4-6-14)8-18-19-15(21)12-7-13(16)10-17-9-12/h3-10H,1-2H3,(H,19,21)/b18-8+ |
Clave InChI |
LQCWBTMGJPNCRT-QGMBQPNBSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
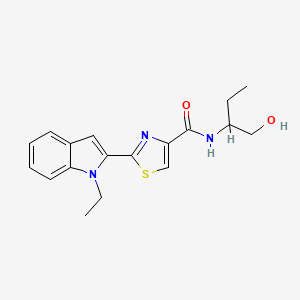
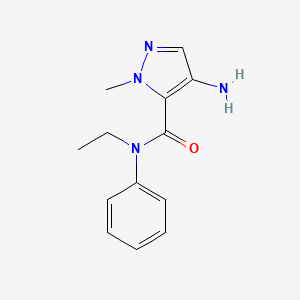
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
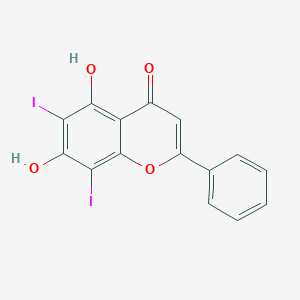
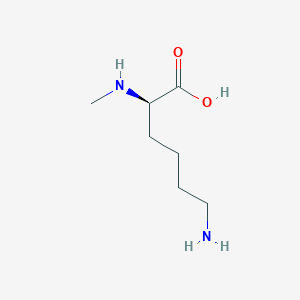
![Benzo[h]quinazolin-4-amine](/img/structure/B14141054.png)
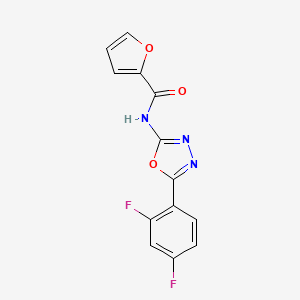
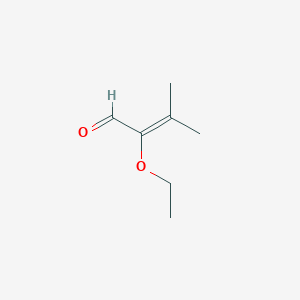
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
